Cas no 1602002-99-2 (1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane)

1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1602002-99-2
- 1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane
- EN300-1134598
- 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane
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- Inchi: 1S/C11H21IO2/c1-10-3-5-11(9-12,6-4-10)14-8-7-13-2/h10H,3-9H2,1-2H3
- InChI Key: NXARNXQQAIKHHT-UHFFFAOYSA-N
- SMILES: ICC1(CCC(C)CC1)OCCOC
Computed Properties
- Exact Mass: 312.05863g/mol
- Monoisotopic Mass: 312.05863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 2.9
1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134598-0.1g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1134598-5.0g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1134598-1.0g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1134598-1g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1134598-2.5g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1134598-0.5g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1134598-0.25g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1134598-0.05g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1134598-10.0g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1134598-5g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane |
1602002-99-2 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane
Introduction to 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane (CAS No. 1602002-99-2)
1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane (CAS No. 1602002-99-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, a methoxyethoxy substituent, and an iodomethyl group. These structural elements contribute to its potential applications in various biological and chemical processes.
The cyclohexane ring in 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane provides a rigid and stable framework, which can influence the compound's conformational flexibility and binding properties. The methoxyethoxy substituent adds polarity and can enhance solubility in aqueous environments, making the compound more suitable for biological applications. The iodomethyl group, on the other hand, is a versatile functional group that can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions.
Recent studies have explored the potential of 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane in drug discovery and development. One notable application is its use as a building block in the synthesis of complex molecules with therapeutic potential. For instance, researchers have utilized this compound to develop novel inhibitors for specific enzymes involved in disease pathways. The iodomethyl group facilitates the introduction of diverse functional groups through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored biological activities.
In addition to its role in drug discovery, 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane has been investigated for its potential as a radiolabeling agent. The iodine atom can be readily substituted with radioisotopes such as 123I or 131I, which are commonly used in nuclear medicine for diagnostic imaging and therapeutic applications. This property makes the compound a valuable precursor for the development of radiopharmaceuticals.
The synthesis of 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane typically involves multi-step processes that ensure high purity and yield. Key steps include the formation of the cyclohexane ring, introduction of the methoxyethoxy substituent, and subsequent iodination to generate the final product. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound, reducing costs and improving scalability.
The physical and chemical properties of 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane have been extensively characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and confirm the identity and purity of the compound.
In terms of safety and handling, it is important to note that while 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
The future prospects for 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane are promising. Ongoing research aims to further explore its potential applications in drug discovery, radiopharmaceutical development, and other areas of medicinal chemistry. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation and bring new therapies to market.
In conclusion, 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-methylcyclohexane (CAS No. 1602002-99-2) is a versatile compound with significant potential in various scientific and medical fields. Its unique structural features make it an attractive candidate for developing novel drugs and radiopharmaceuticals. As research continues to advance, this compound is likely to play an increasingly important role in advancing human health and well-being.
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